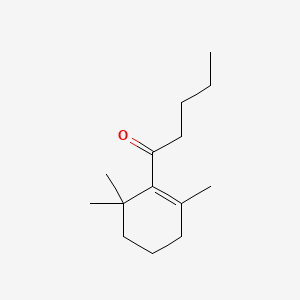
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline is a unique organosilicon compound that has garnered interest due to its distinctive chemical properties and potential applications in various fields. This compound features a trichlorosilyl group attached to a tetrahydro-1,10-phenanthroline backbone, making it a subject of study for its reactivity and utility in synthetic chemistry.
Preparation Methods
The synthesis of 1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline with trichlorosilane (HSiCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
-
Synthetic Route
Reactants: 1,2,3,4-tetrahydro-1,10-phenanthroline and trichlorosilane.
Reaction Conditions: Inert atmosphere (e.g., nitrogen or argon), typically at room temperature or slightly elevated temperatures.
Procedure: The reactants are mixed in a suitable solvent, such as toluene or dichloromethane, and allowed to react for a specified period. The product is then isolated and purified using standard techniques like distillation or chromatography.
-
Industrial Production Methods
- Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive trichlorosilane.
Chemical Reactions Analysis
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline undergoes various chemical reactions, including:
-
Oxidation: : The trichlorosilyl group can be oxidized to form silanol or siloxane derivatives.
Reagents: Oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).
Conditions: Typically carried out at room temperature or under mild heating.
Products: Silanol or siloxane compounds.
-
Reduction: : The compound can be reduced to form silane derivatives.
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in an inert atmosphere at low temperatures.
Products: Silane derivatives.
-
Substitution: : The trichlorosilyl group can undergo substitution reactions to form various organosilicon compounds.
Reagents: Nucleophiles such as alcohols, amines, or thiols.
Conditions: Typically carried out in the presence of a base, such as triethylamine (Et3N), at room temperature.
Products: Substituted organosilicon compounds.
Scientific Research Applications
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trichlorosilyl groups into target molecules. It is also employed in the preparation of silicon-containing polymers and materials.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules due to its reactive trichlorosilyl group.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of bioactive silicon-containing compounds.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of 1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline primarily involves the reactivity of the trichlorosilyl group. This group can undergo various chemical transformations, enabling the compound to interact with different molecular targets and pathways. For example, in bioconjugation, the trichlorosilyl group can react with nucleophilic sites on biomolecules, forming stable covalent bonds.
Comparison with Similar Compounds
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline can be compared with other trichlorosilyl-containing compounds, such as:
Hexachlorodisiloxane: Composed of two trichlorosilyl groups connected by an oxygen atom.
1,2-Bis(trichlorosilyl)ethane: Contains two trichlorosilyl groups attached to an ethane backbone.
The uniqueness of this compound lies in its tetrahydro-1,10-phenanthroline backbone, which imparts distinct chemical properties and reactivity compared to other trichlorosilyl compounds.
Properties
CAS No. |
78271-96-2 |
|---|---|
Molecular Formula |
C12H11Cl3N2Si |
Molecular Weight |
317.7 g/mol |
IUPAC Name |
trichloro(3,4-dihydro-2H-1,10-phenanthrolin-1-yl)silane |
InChI |
InChI=1S/C12H11Cl3N2Si/c13-18(14,15)17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7H,2,4,8H2 |
InChI Key |
KIFBGPWHWGHAPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C(C=CC=N3)C=C2)N(C1)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


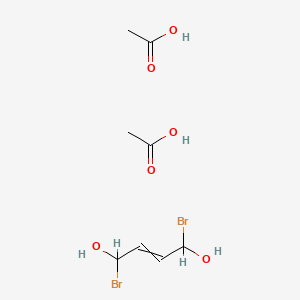
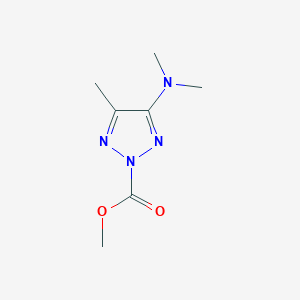
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
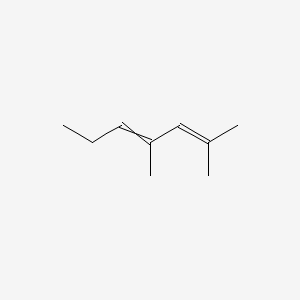
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)

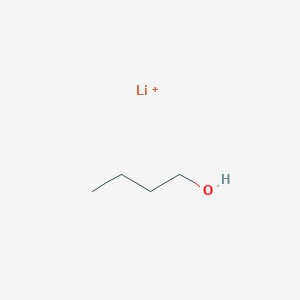
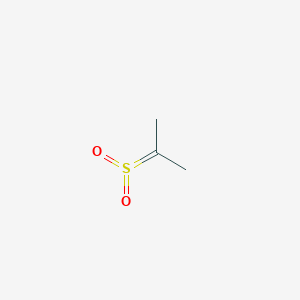
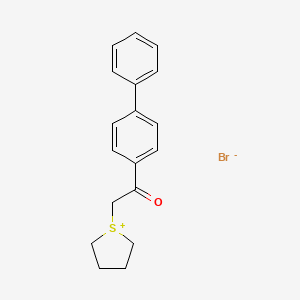


![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)

